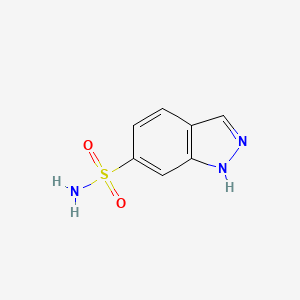

1H-Indazole-6-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXVKJVYSAVYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664057 | |

| Record name | 1H-Indazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6497-77-4 | |

| Record name | 1H-Indazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Indazole 6 Sulfonamide and Its Functionalized Derivatives

Strategic Approaches to the Indazole Nucleus Construction

The formation of the bicyclic indazole ring system can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Key methodologies include cyclization reactions via diazotization, condensation reactions with hydrazine (B178648) derivatives, transition metal-catalyzed syntheses, and 1,3-dipolar cycloadditions.

Cyclization Reactions Utilizing Diazotization Pathways

Diazotization of appropriately substituted anilines, followed by intramolecular cyclization, is a classical and widely used method for constructing the indazole core. This pathway typically involves the conversion of an amino group on a benzene (B151609) ring into a diazonium salt, which then undergoes cyclization.

A common approach involves the diazotization of o-toluidines. The methodology includes the reaction of o-toluidine (B26562) with sodium nitrite (B80452) in an acidic medium, such as acetic acid, at room temperature. This is followed by a ring closure that involves the methyl group to yield the 1H-indazole. Similarly, diazotization-cyclization protocols have been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. Another variation starts from anthranilic acid, where the corresponding diazonium salt is prepared and then undergoes reductive cyclization with reagents like aqueous sodium sulfite (B76179) to afford 1H-indazole. Furthermore, the ring opening of isatin (B1672199) to form an aminophenylglyoxylic acid, followed by diazotization and reductive cyclization, provides a route to 1H-indazole-3-carboxylic acid.

A notable development in this area is a donor/acceptor diazo activation strategy that proceeds via condensation using diazonium salts without the need for any catalysts or reagents. In this method, a diazenium (B1233697) intermediate is formed, which then undergoes cyclization to produce indazoles in excellent yields. This approach offers a mild and efficient alternative to traditional diazotization methods. mdpi.com

Condensation Reactions Involving Hydrazine Derivatives

Condensation reactions between hydrazine or its derivatives and ortho-substituted carbonyl compounds are a practical and versatile route to indazoles. This method is particularly useful for synthesizing indazoles with various substitution patterns on the benzene ring.

A new and practical synthesis of indazoles has been developed through the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. researchgate.netgoogle.comresearchgate.net The use of O-methyloxime derivatives is effective in preventing a competitive Wolff-Kishner reduction, which can be a side reaction in direct preparations from aldehydes. High yields of indazoles (70-85%) have been obtained from a range of substituted o-fluorobenzaldehydes, although those with electron-donating groups in the 5-position may give lower yields. researchgate.net The reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in refluxing n-butanol is another effective method for producing 3-aminoindazoles.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Rhodium)

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized indazoles, often through C-H activation and annulation strategies. nih.govdntb.gov.ua These methods offer high efficiency and functional group tolerance.

Rhodium(III) and Copper(II) co-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates with nitrosobenzenes provides a facile route to 1H-indazoles. acs.org This transformation demonstrates good functional group tolerance, with both electron-withdrawing and electron-donating groups being well-accommodated on the benzimidate scaffold, leading to moderate to high yields of the desired products. acs.org Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture have also been employed in the reaction of azobenzenes with aldehydes to construct substituted N-aryl-2H-indazole derivatives. acs.org

Palladium-catalyzed reactions have also been extensively studied for indazole synthesis. For instance, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence.

Application of 1,3-Dipolar Cycloaddition Reactions in Indazole Formation

The 1,3-dipolar cycloaddition is a powerful ring-forming reaction that provides a direct and efficient pathway to a wide range of substituted indazoles. researchgate.net This method typically involves the reaction of an aryne with a 1,3-dipole, such as a diazo compound or a nitrile imine.

Readily available and stable N-tosylhydrazones can react with arynes under mild conditions to afford 3-substituted indazoles in good yields. This reaction proceeds through the in-situ generation of a diazo compound, which then undergoes a 1,3-dipolar cycloaddition with the aryne. Similarly, the [3+2] cycloaddition of various diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) at room temperature offers a very direct route to a diverse array of substituted indazoles.

A novel synthesis of 1-substituted-1H-indazoles has been described via the 1,3-dipolar cycloaddition of in-situ generated nitrile imines with benzyne. This reaction is remarkably fast, often completing within minutes, and provides N(1)-C(3) disubstituted indazoles in moderate to excellent yields. This method is particularly valuable for creating highly decorated indazole cores.

Directed Sulfonylation Strategies for 1H-Indazole Core Functionalization

Once the indazole nucleus is constructed, the introduction of a sulfonamide group at a specific position is a key step in the synthesis of 1H-indazole-6-sulfonamide and its analogs. This is typically achieved through the reaction of an amino-substituted indazole with a sulfonyl chloride.

Direct Reaction of Indazole Amines with Sulfonyl Chlorides

The direct reaction of an indazole amine with a sulfonyl chloride is the most common and straightforward method for the synthesis of indazole sulfonamides. This reaction generally proceeds by nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide linkage.

In a typical procedure, the aminoindazole is dissolved in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Pyridine (B92270) is a commonly used base and can also serve as the solvent. The reaction of 3-aminoindazoles with various arylsulfonyl chlorides in pyridine has been shown to produce the corresponding N-(1H-indazol-3-yl)arylsulfonamides. For instance, the reaction of 3-amino-indazole with 5-chloro-2-thiophenesulfonyl chloride in pyridine yields the corresponding sulfonamide.

The synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole has been achieved through a sulfonylation reaction between 5-nitroindazole (B105863) and 2-chloro-5-methoxybenzene-1-sulfonyl chloride. The subsequent reduction of the nitro group provides the corresponding 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine. mdpi.com

The following table summarizes selected examples of the direct reaction of indazole amines with sulfonyl chlorides, highlighting the diversity of reactants and reaction conditions employed.

| Indazole Amine | Sulfonyl Chloride | Base/Solvent | Product | Yield (%) | Reference |

| 3-Amino-4-methoxy-1-(3-cyanobenzyl)-1H-indazole | 5-Chloro-2-thiophenesulfonyl chloride | Pyridine | N-(4-Methoxy-1-(3-cyanobenzyl)-1H-indazol-3-yl)-5-chlorothiophene-2-sulfonamide | - | acs.org |

| 3-Amino-6-fluoro-1-(3-cyanobenzyl)-1H-indazole | 5-Chloro-2-thiophenesulfonyl chloride | Pyridine | N-(6-Fluoro-1-(3-cyanobenzyl)-1H-indazol-3-yl)-5-chlorothiophene-2-sulfonamide | - | acs.org |

| 3-Amino-7-fluoro-6-methoxy-1-(3-cyanobenzyl)-1H-indazole | 5-Chloro-2-thiophenesulfonyl chloride | Pyridine | N-(7-Fluoro-6-methoxy-1-(3-cyanobenzyl)-1H-indazol-3-yl)-5-chlorothiophene-2-sulfonamide | - | acs.org |

| 5-Nitroindazole | 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | NaH/DMF | 1-((2-Chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | - | mdpi.com |

Regioselective Sulfonamide Introduction at N1, N2, or other positions of the Indazole Ring

The indazole ring possesses two nitrogen atoms, N1 and N2, which can both serve as sites for substitution. This creates a significant challenge in achieving regioselectivity during functionalization, such as sulfonylation. The outcome of the reaction is heavily influenced by reaction conditions, the nature of the indazole substrate, and the electrophile.

N1 vs. N2 Sulfonylation:

The regioselectivity of N-sulfonylation is often dictated by the stability of the indazole tautomers and the reaction mechanism. 1H-indazole is generally the more thermodynamically stable tautomer compared to 2H-indazole. nih.gov The reaction of an indazole anion with an electrophile, however, can result in variable N1 to N2 selectivity depending on the substrate's electronic properties. nih.gov

In many cases, N1 substitution is favored. For example, the reaction of 5-nitroindazole with 2-chloro-5-methoxybenzene-1-sulfonyl chloride in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF) exclusively yields the N1-sulfonylated product. mdpi.com The use of a strong base like NaH deprotonates the indazole, forming an anion. In a polar aprotic solvent like DMF, this anion reacts with the sulfonyl chloride, leading preferentially to the N1 isomer. nih.govmdpi.com The structure of the N1 isomer can be confirmed using spectroscopic techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), where the absence of spatial correlation between the proton at position 3 of the indazole ring and the protons of the sulfonyl group confirms N1 substitution. mdpi.com

While N1 substitution is common, achieving selective N2 functionalization can be more challenging. Studies on N-alkylation, which share principles with N-sulfonylation, reveal that high N2 selectivity can be achieved under specific catalytic conditions. For instance, using trifluoromethanesulfonic acid or copper(II) triflate as catalysts can promote selective N2-alkylation with various alkylating agents, avoiding the formation of N1-isomers. organic-chemistry.org Quantum mechanical analyses suggest that while the 1H-indazole tautomer is more stable, the transition state energy barrier for reaction at the N2 position can be lower, leading to high N2 selectivity under kinetic control. wuxibiology.com

Sulfonylation at Other Positions:

Besides the nitrogen atoms, the carbon atoms of the indazole ring can also be functionalized with sulfonyl groups. A notable advanced method is the electrochemical C3–H sulfonylation of 2H-indazoles. acs.orgacs.org This transition-metal-free and external oxidant-free method allows for the direct and regioselective introduction of a sulfonyl group at the C3 position. acs.orgconsensus.app The reaction proceeds at room temperature under ambient air, utilizing sulfonyl hydrazides as the sulfonyl source, and has been shown to be effective for a broad range of electronically and sterically diverse indazoles, with yields up to 92%. acs.orgacs.org The regioselectivity at the C3 position has been confirmed by single-crystal X-ray analysis. acs.org

Table 1: Regioselective Sulfonylation of Indazole Derivatives This table is interactive. You can sort and filter the data.

| Position | Method | Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| N1 | Nucleophilic Substitution | Indazole, Arylsulfonyl chloride, NaH, DMF | Exclusive N1 isomer formation | Good | mdpi.com |

| N2 | Catalytic (by analogy to alkylation) | 1H-Indazole, Electrophile, TfOH or Cu(OTf)₂ | High selectivity for N2 position | High | organic-chemistry.org |

| C3 | Electrochemical C-H Activation | 2H-Indazole, Sulfonyl hydrazide | Transition-metal- and oxidant-free; Room temp. | Up to 92% | acs.orgacs.org |

Multi-step Synthetic Routes for Complex this compound Analogues and Hybrid Structures

The synthesis of complex molecules incorporating the this compound core often requires multi-step sequences involving the strategic use of protecting groups and a variety of chemical transformations. These routes are essential for developing compounds with tailored pharmacological profiles, such as allosteric CC-chemokine receptor 4 (CCR4) antagonists. acs.org

A common strategy involves building the molecule step-by-step, starting from a pre-functionalized indazole. For instance, the synthesis can begin with an indazole derivative that is subsequently modified through a series of reactions. Protecting groups are often necessary to mask reactive functional groups, such as the indazole N-H, to ensure that reactions occur at the desired positions. google.com For example, the N1 position of the indazole ring can be protected with a tetrahydropyran (B127337) (THP) group, which can be removed later in the synthesis. google.com

An illustrative multi-step synthesis might proceed as follows:

Initial Functionalization: Starting with a substituted indazole, such as 3-iodo-6-nitroindazole, the N1 position is protected. google.com

Cross-Coupling Reactions: The halogenated position (e.g., iodo group) can be used in cross-coupling reactions like the Heck reaction to introduce complex side chains. For example, a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine can be used to form a C-C bond. google.com

Functional Group Interconversion: Existing functional groups are converted into others as needed. A nitro group, for example, can be reduced to an amino group using reagents like iron powder in the presence of ammonium (B1175870) chloride. google.com This amino group can then be diazotized and converted into other functionalities.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting an amino-functionalized indazole with an appropriate sulfonyl chloride in the presence of a base like pyridine. acs.orgresearchgate.net

Final Modifications and Deprotection: Further modifications to the side chains are performed, such as reduction of nitriles to amines with LiAlH₄, followed by acylation. acs.org The final step often involves the removal of any protecting groups to yield the target molecule. google.com

These multi-step syntheses allow for the creation of diverse libraries of compounds by varying the building blocks and reagents used at each step, which is crucial for structure-activity relationship (SAR) studies. acs.org

Table 2: Key Reactions in Multi-Step Syntheses of Indazole-Sulfonamide Analogues This table is interactive. You can sort and filter the data.

| Reaction Type | Purpose | Example Reagents | Starting Material Moiety | Product Moiety | Reference |

|---|---|---|---|---|---|

| N-Protection | Mask reactive N-H | 3,4-dihydro-2H-pyran, MsOH | Indazole N-H | N-THP Indazole | google.com |

| Heck Coupling | C-C bond formation | Pd(OAc)₂, P(o-Tol)₃, Base | Iodo-indazole | Vinyl-substituted indazole | google.com |

| Nitro Reduction | Introduce amino group | Fe, NH₄Cl | Nitro-indazole | Amino-indazole | google.com |

| Sulfonylation | Introduce sulfonamide | Arylsulfonyl chloride, Pyridine | Amino-indazole | Indazole-sulfonamide | acs.org |

| Nitrile Reduction | Introduce primary amine | LiAlH₄, THF | Benzonitrile | Benzylamine | acs.org |

| Acylation | Introduce amide group | Ac₂O, Et₃N | Benzylamine | Benzylacetamide | acs.org |

Advanced Synthetic Methodologies and Yield Optimization for Industrial and Laboratory Scale

The transition from laboratory-scale synthesis to industrial production requires the development of robust, scalable, and efficient methodologies. For this compound and its derivatives, research is focused on advanced synthetic techniques that improve yield, purity, safety, and economic viability.

One such advanced method is electrosynthesis . As mentioned for C3-sulfonylation, electrochemical methods offer a sustainable alternative to traditional synthesis by avoiding the need for transition metals and external chemical oxidants. acs.org The scalability of this process has been demonstrated through gram-scale electrolysis, highlighting its potential for larger-scale applications. acs.org

The development of these advanced methodologies is critical for making complex indazole-based compounds, including this compound derivatives, accessible for further research and potential commercialization.

Elucidation of Structure Activity Relationships Sar in 1h Indazole 6 Sulfonamide Derivatives

Systematic Modification of Substituents and their Impact on Biological Potency

The biological potency of 1H-indazole-6-sulfonamide derivatives is highly sensitive to the nature, position, and electronic properties of various substituents. Research has focused on modifying the indazole core, diversifying the sulfonamide group, and incorporating different linker systems to optimize target engagement and efficacy.

The bicyclic indazole ring offers several positions for substitution, and modifications at these sites have profound effects on the molecule's interaction with its biological target. nih.gov

C4 Position: Substitutions at the C4 position have been shown to be crucial for activity. For instance, in a series of indazole arylsulfonamides developed as CC-Chemokine Receptor 4 (CCR4) antagonists, the introduction of methoxy (B1213986) or hydroxyl groups at the C4 position resulted in the most potent compounds. acs.org Similarly, studies on 4,6-disubstituted indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors indicated that this position is critical for inhibitory activity. nih.gov

C5, C6, and C7 Positions: Unlike the C4 position, substitutions at C5, C6, and C7 are generally less tolerated. SAR studies on CCR4 antagonists revealed that only small groups could be accommodated at these positions, with C6-substituted analogues being generally preferred over C5 or C7 variants. acs.org This suggests that steric bulk at these positions may interfere with optimal binding to the target.

N1 Position: The N1 position of the indazole ring is a key vector for introducing side chains that can explore additional binding pockets within the target protein. For CCR4 antagonists, the most potent N1-substituents were found to be meta-substituted benzyl (B1604629) groups that carry an α-amino-3-[(methylamino)acyl] group. acs.org This highlights the importance of a specific substitution pattern on the N1-benzyl ring for achieving high potency.

N3 Position: The N3 position is another critical site for modification. In the context of IDO1 inhibitors, the presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position played a vital role in their inhibitory activity. nih.gov For CCR4 antagonists, the nature of the group attached to the sulfonamide, which is in turn linked to the indazole, is paramount. The most effective substituent identified was a 5-chlorothiophene-2-sulfonamide (B1586055) group. acs.org

The following table summarizes the observed SAR for substitutions on the indazole core in the context of CCR4 antagonism. acs.org

| Position | Favorable Substituents | General Observation |

| C4 | Methoxy (-OCH₃), Hydroxyl (-OH) | Electron-donating groups enhance potency. |

| C5 | Small groups (e.g., -H, -CH₃) | Limited tolerance for larger substituents. |

| C6 | Small groups (e.g., -H, -CH₃) | Preferred position for small groups over C5 and C7. |

| C7 | Small groups (e.g., -H) | Limited tolerance for larger substituents. |

| N1 | meta-substituted benzyl groups with α-amino-3-[(methylamino)acyl] side chains | Specific side chains are crucial for high potency. |

The sulfonamide group (-SO₂NH-) is a cornerstone of this chemical class, often acting as a key hydrogen bond donor and acceptor or as a bioisostere for a carboxylic acid group. mdpi.comnih.gov Its structure and the aryl group attached to it are critical determinants of activity.

In the development of CCR4 antagonists, a variety of aryl and heteroaryl sulfonyl chlorides were reacted with the indazole amine to explore the SAR of the sulfonamide portion. This investigation led to the discovery that a 5-chlorothiophene-2-sulfonamide moiety was the most potent N3-substituent, significantly superior to other substituted thiophenes, furans, or phenyl rings. acs.org This indicates a strong preference for the specific electronic and steric properties of the 5-chlorothiophene ring in the binding pocket.

In a different study, a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole was synthesized, demonstrating how different substitution patterns on the phenylsulfonyl group can be explored. mdpi.comrawdatalibrary.net The sulfonamide moiety's ability to engage in various biological processes makes it a versatile component for modification. eurekaselect.com

The table below shows the relative potency of different sulfonamide moieties in CCR4 antagonists. acs.org

| Sulfonamide Moiety | Relative Potency | Key Features |

| 5-Chlorothiophene-2-sulfonamide | ++++ | Most potent identified |

| Thiophene-2-sulfonamide | ++ | Less potent than the chloro-substituted version |

| Benzenesulfonamide | + | Generally lower potency than heterocyclic sulfonamides |

| 2,3-Dichlorobenzenesulfonamide | +++ | Dichloro substitution enhances potency over unsubstituted phenyl |

Linker moieties and side chains, often attached at the N1 position of the indazole core, are instrumental in optimizing ligand-target interactions. nih.gov These elements can provide flexibility, allowing the molecule to adopt an optimal binding conformation, and can extend into sub-pockets of the target protein to form additional favorable interactions. nih.govsemanticscholar.org

The "tail approach" is a common strategy where a linker connects the core scaffold to a distal group that confers additional binding affinity and selectivity. semanticscholar.org For instance, the N1 meta-substituted benzyl groups found in potent CCR4 antagonists serve as a linker to an amino-acyl side chain. acs.org The length and flexibility of such linkers are critical; studies on other multi-target ligands have shown that even small changes in linker length can drastically alter binding affinity. nih.gov For example, elongating an alkyl linker has been observed to reduce affinity for the 5-HT₆ receptor. nih.gov

Hydrazone linkers have also been explored due to their flexibility and structural similarity to biologically important molecules. nih.govsemanticscholar.org The choice of linker—be it a simple alkyl chain, a rigid aromatic ring, or a more flexible group like a ureido or hydrazone moiety—is a key principle in the rational design of these inhibitors. nih.govsemanticscholar.orgnih.gov

Conformational Preferences and Bioactive Conformations of this compound Analogues

The three-dimensional shape, or conformation, of a drug molecule is what governs its ability to bind to its target. The bioactive conformation is the specific spatial arrangement that the molecule adopts when it interacts with the active site of a protein. asu.edu For this compound analogues, understanding their conformational preferences is key to rational drug design.

X-ray diffraction studies performed on indazole sulfonamide fragments have provided crucial insights into their bioactive conformation. These studies revealed the presence of an important intramolecular interaction that helps to lock the molecule into its active shape. acs.org This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

Pharmacophore Modeling and Rational Design Principles for Enhanced Efficacy

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.govdovepress.com A pharmacophore model serves as a 3D template for designing new molecules or searching databases for existing compounds with a high probability of being active. researchgate.net

The rational design of this compound derivatives has been successfully guided by both structure-based and ligand-based pharmacophore approaches. nih.govnih.gov

Structure-Based Design: When the 3D structure of the target protein is known, a pharmacophore model can be constructed by analyzing the key interaction points within the binding site. dovepress.com This approach was utilized in the structure-guided design of 1H-indazole derivatives targeting various protein kinases. nih.govresearchgate.net For example, the design of potent inhibitors for FMS-like tyrosine kinase 3 (FLT3) was based on the structural optimization of previous inhibitors, leading to novel benzimidazole (B57391) analogues with nanomolar potency. nih.govresearchgate.net

Ligand-Based Design: In the absence of a target structure, a pharmacophore model can be derived by aligning a set of known active molecules and extracting their common chemical features. dovepress.com

The SAR data discussed in the previous sections provide the foundational principles for building such pharmacophore models. A hypothetical pharmacophore for a potent this compound derivative might include:

An aromatic ring feature for the indazole core.

A hydrogen bond donor (the indazole N1-H).

A hydrogen bond acceptor/donor group for the sulfonamide moiety.

A hydrophobic/aromatic feature corresponding to the aryl group of the sulfonamide.

An additional hydrophobic feature and a hydrogen bond donor/acceptor corresponding to the N1-side chain.

By combining SAR data with computational tools like pharmacophore modeling and molecular docking, researchers can rationally design new analogues with enhanced efficacy and selectivity, moving from initial hits to optimized lead compounds. nih.gov

Comprehensive Biological and Pharmacological Profiling of 1h Indazole 6 Sulfonamide Analogues

Anticancer Activity Spectrum and Mechanism of Action Studies

Analogues of 1H-indazole-6-sulfonamide have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity across various human cancer cell lines. Their mechanism of action often involves the inhibition of key cellular signaling pathways, leading to the induction of programmed cell death and the halting of cell proliferation.

In Vitro Cytotoxicity Evaluation across Diverse Human Cancer Cell Lines (e.g., HCT116, A-549, MCF-7, Hs-683, SK-MEL-28)

The anticancer potential of indazole and sulfonamide analogues has been evaluated against a panel of human cancer cell lines. For instance, certain aryl azide-sulfonamide hybrids have been assessed for their cytotoxic activity against colon cancer (HCT116) and lung cancer (A549) cell lines. researchgate.net Similarly, novel indazole analogues of curcumin have been tested for their cytotoxic effects on breast cancer (MCF-7), cervical cancer (HeLa), and colorectal adenocarcinoma (WiDr) cells. japsonline.com These studies are crucial for determining the spectrum of activity and identifying cancer types that may be particularly sensitive to this class of compounds. The cytotoxic effects are typically quantified by IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Representative In Vitro Cytotoxicity of Indazole and Sulfonamide Analogues in Human Cancer Cell Lines Note: The following data represents findings for various analogues and is intended to be illustrative of the potential of the chemical class. Values are not specific to this compound itself.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| Curcumin Indazole Analogue (3b) | MCF-7 | Breast Adenocarcinoma | 45.97 |

| Curcumin Indazole Analogue (3d) | HeLa | Cervical Cancer | 46.36 |

| Curcumin Indazole Analogue (3b) | WiDr | Colorectal Adenocarcinoma | >100 |

| Pyrimidine Derivative (67) | HCT-116 | Colorectal Carcinoma | 58.1 (µg/mL) |

| Indolyl-pyrimidine Hybrid (60) | MCF-7 | Breast Cancer | 5.1 |

| Indolyl-pyrimidine Hybrid (60) | HCT-116 | Colorectal Carcinoma | 6.6 |

IC50: Half-maximal inhibitory concentration. Source: Journal of Applied Pharmaceutical Science, 2022; Journal of Pharmaceutical Sciences and Drug Manufacturing, 2024. japsonline.comekb.eg

Investigation of Molecular Targets and Signaling Pathways (e.g., Protein Kinase Inhibition, MAPK1, JAK3, ROCK1, ALK5)

A key mechanism underlying the anticancer activity of indazole-sulfonamide analogues is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. nih.gov

Mitogen-activated protein kinase 1 (MAPK1): This kinase plays a crucial role in the progression of various human cancers, including breast, colon, and lung cancer. mdpi.com Molecular docking studies have shown that novel indazole-sulfonamide derivatives exhibit a strong binding affinity for MAPK1, suggesting their potential as inhibitors of this key oncogenic protein. For example, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole and its amino analogue demonstrated favorable binding energy values of -7.55 Kcal/mol and -8.34 Kcal/mol, respectively, within the MAPK1 active site. mdpi.com

Janus Kinase (JAK) family: The JAK family, including JAK1, JAK2, and JAK3, is involved in signaling pathways that are often dysregulated in cancer. nih.gov Overexpression of JAK3 has been associated with certain leukemias. Research has identified 6-arylindazole derivatives as potential JAK inhibitors. nih.gov Furthermore, "reverse indazole" inhibitors have shown selectivity for JAK family kinases over other kinases, highlighting the adaptability of the indazole scaffold for targeting specific members of this enzyme family. nih.gov

Cellular Effects: Apoptosis Induction, Cell Cycle Arrest, and Anti-proliferative Mechanisms

Indazole-sulfonamide analogues can exert their anti-proliferative effects by triggering programmed cell death (apoptosis) and causing a halt in the cell division cycle. nih.govutrgv.edu

Apoptosis Induction: Apoptosis is a natural and essential process for removing damaged or cancerous cells. Some anticancer agents work by initiating this process in tumor cells. The active metabolite of sulindac, a compound containing a related indene scaffold, is known to induce apoptosis in various cell lines. nih.gov This induction can be mediated by various cellular signals, including the activation of caspase enzymes, which are central executioners of the apoptotic pathway. researchgate.net

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell cycle progression. Certain compounds can interrupt this cycle, preventing cancer cells from multiplying. utrgv.eduresearchgate.net For example, studies on various agents have shown they can cause an accumulation of cells in specific phases of the cell cycle, such as the G0/G1 or G2/M phase, effectively stopping proliferation. utrgv.edu This arrest prevents the replication of damaged DNA and can ultimately lead to apoptosis. researchgate.net

Antimicrobial and Antibacterial Potency Assessment

Beyond their anticancer properties, analogues of this compound have been investigated for their ability to combat microbial infections, showing activity against a range of bacteria and fungi. mdpi.comnih.gov

Spectrum of Activity against Gram-Positive and Gram-Negative Bacterial Strains

Sulfonamides were among the first antimicrobial drugs synthesized and are known to be effective against both Gram-positive and certain Gram-negative bacteria. researchgate.net The incorporation of an indazole moiety can modulate this activity. Studies on various indazole and sulfonamide derivatives have demonstrated a broad spectrum of antibacterial action. For example, novel benzimidazole-aryl sulfonamide derivatives have been tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with some compounds showing moderate to good activity. niscpr.res.in Similarly, indolenyl sulfonamides have shown significant activity against pathogenic bacteria including E. coli, S. aureus, Pseudomonas aeruginosa, and Bacillus subtilis. nih.gov The potency of these compounds is often measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of the bacteria.

Table 2: Representative Antibacterial Activity of Sulfonamide Analogues Note: The following data is for illustrative purposes, showing the activity of related sulfonamide structures.

| Compound Class | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference Drug |

| Benzimidazole-aryl sulfonamide (Cmpd 2) | Staphylococcus aureus | Positive | >20 | Ampicillin |

| Benzimidazole-aryl sulfonamide (Cmpd 3) | Staphylococcus aureus | Positive | ~20 | Ampicillin |

| Benzimidazole-aryl sulfonamide (Cmpd 2) | Escherichia coli | Negative | >20 | Ampicillin |

| Benzimidazole-aryl sulfonamide (Cmpd 3) | Escherichia coli | Negative | ~20 | Ampicillin |

| Imidazole Derivative (HL2) | Staphylococcus aureus | Positive | 625 | Vancomycin |

MIC: Minimum Inhibitory Concentration. Source: Synthetic Communications, 2021; Journal of Molecular Structure, 2023. niscpr.res.inresearchgate.net

Antifungal Efficacy against Pathogenic Fungi

The antifungal potential of sulfonamide-containing compounds has also been an area of active research. mdpi.com Various indolenyl sulfonamides have been screened for activity against pathogenic fungi such as Candida albicans, Aspergillus flavus, and Microsporum canis, with many compounds displaying good antifungal activity. nih.gov Benzimidazole-aryl sulfonamide derivatives have also been evaluated against Candida albicans and Aspergillus niger. niscpr.res.in These findings suggest that the this compound scaffold could serve as a basis for the development of new antifungal agents, which are needed to combat the rise of drug-resistant fungal infections. frontiersin.org

Anti-inflammatory and Immunomodulatory Potentials

Analogues of this compound have been identified as potent antagonists of chemokine receptors, particularly CC-chemokine receptor 4 (CCR4). nih.gov Chemokine receptors are G-protein-coupled receptors (GPCRs) that play a critical role in controlling the migration and activation of immune cells. nih.gov Instead of competing with the natural chemokine ligand at the orthosteric binding site, these indazole sulfonamide derivatives bind to an intracellular allosteric site on the CCR4 receptor. nih.govacs.org

This allosteric antagonism prevents the receptor from coupling with its G-protein, thereby blocking the downstream signaling cascade that would normally be initiated by chemokine binding. nih.gov This mechanism has been elucidated through X-ray crystallography studies, which revealed that these compounds bind to a site on the intracellular side of the receptor, a distinct location from the ligand-binding pocket. nih.govnih.gov The binding at this allosteric site induces a conformational change in the receptor that prevents its activation. One notable compound, GSK2239633A, emerged from a series of indazole arylsulfonamides as a potent and orally absorbable CCR4 antagonist. nih.gov The structure-activity relationship studies indicated that specific substitutions on the indazole ring and the sulfonamide group were crucial for this potent allosteric antagonism. nih.govacs.org

| Receptor | Mechanism of Action | Binding Site | Key Compound Example | Reference |

| CC-Chemokine Receptor 4 (CCR4) | Allosteric Antagonism | Intracellular Site II | GSK2239633A | nih.govacs.org |

| CC-Chemokine Receptor 9 (CCR9) | Allosteric Antagonism | Intracellular Site | Vercirnon | nih.gov |

The anti-inflammatory properties of indazole derivatives are also linked to their ability to modulate the production of key pro-inflammatory cytokines. nih.gov Macrophages, when activated by stimuli like lipopolysaccharide (LPS), release a cascade of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), which are central mediators of the inflammatory response. nih.govsemanticscholar.org

Studies on certain indazole derivatives have demonstrated their ability to significantly inhibit the production of these pro-inflammatory cytokines in a concentration-dependent manner. nih.gov For instance, in LPS-stimulated macrophage cell lines, treatment with specific (E)-Benzylidene-indazolpyridin methanones led to a marked reduction in the levels of TNF-α, IL-1β, and IL-6. nih.gov Concurrently, these compounds were shown to increase the levels of the anti-inflammatory cytokine IL-10. nih.gov This dual action—suppressing pro-inflammatory mediators while potentially boosting anti-inflammatory ones—suggests a comprehensive mechanism for their anti-inflammatory effects. nih.govnih.gov

| Cytokine | Effect of Indazole Analogues | Cell Type Studied | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduction | Macrophages | nih.govnih.gov |

| Interleukin-1β (IL-1β) | Reduction | Macrophages | nih.govnih.gov |

| Interleukin-6 (IL-6) | Reduction | Macrophages | nih.gov |

| Interleukin-10 (IL-10) | Elevation | Macrophages | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis

A significant breakthrough in the development of antitubercular agents has been the identification of indazole sulfonamides that target the enzyme Inosine Monophosphate Dehydrogenase (IMPDH). nih.govbohrium.com IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. acs.org High-throughput screening identified a potent, non-cytotoxic indazole sulfonamide with activity against Mycobacterium tuberculosis (Mtb). nih.govdundee.ac.uk

Biochemical validation confirmed that these compounds directly inhibit Mtb IMPDH. nih.govbohrium.com The mechanism of inhibition was determined to be uncompetitive with respect to both of the enzyme's substrates, IMP and NAD+. researchgate.net An uncompetitive inhibitor binds only to the enzyme-substrate complex (the IMPDH-IMP complex in this case), not to the free enzyme. dundee.ac.ukresearchgate.net X-ray crystallography of the IMPDH-IMP-inhibitor complex revealed that the indazole sulfonamide interacts directly with the IMP substrate through pi-pi stacking interactions. nih.govdundee.ac.uk This mode of inhibition leads to the intracellular accumulation of IMP and a corresponding decrease in the downstream products xanthosine monophosphate (XMP) and guanosine monophosphate (GMP). nih.gov The growth inhibition of Mtb by these compounds could be reversed by supplementing the growth medium with guanine, which bypasses the need for the IMPDH pathway. nih.gov

| Target Enzyme | Organism | Mechanism of Inhibition | Binding Characteristics | Reference |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Mycobacterium tuberculosis | Uncompetitive | Binds to the IMPDH-IMP complex; pi-pi interactions with IMP substrate | nih.govdundee.ac.ukresearchgate.net |

Unlike many antitubercular drugs that target cell wall biosynthesis, indazole sulfonamides that inhibit IMPDH induce a slow lysis of Mycobacterium tuberculosis cells. nih.govdundee.ac.uk This lytic effect was observed and measured by monitoring the release of intracellular green fluorescent protein (GFP) from engineered Mtb strains. nih.gov The slow onset of cell lysis suggests a mechanism distinct from direct disruption of cell wall integrity. nih.govdundee.ac.uk

The efficacy of these IMPDH inhibitors has been shown to be dependent on the growth rate of the mycobacteria. nih.gov Time-kill experiments demonstrated that a sustained exposure to the drug at concentrations above the minimum inhibitory concentration (MIC) for at least 24 hours was necessary to achieve a cidal effect. nih.gov This suggests that the compounds are more effective against actively replicating bacteria. The slow, growth-rate-dependent lytic effect poses challenges for in vivo efficacy, as high, sustained drug concentrations in tissues like the lung caseum, where Mtb may be metabolically less active, are difficult to achieve. nih.gov

Antileishmanial Activity against Leishmania Species

Analogues of this compound have demonstrated notable potential as antileishmanial agents, exhibiting inhibitory activity against various Leishmania species responsible for cutaneous, mucocutaneous, and visceral leishmaniasis. Research has focused on the synthesis and evaluation of diverse indazole derivatives, revealing promising candidates for further drug development.

One area of investigation involves 3-chloro-6-nitro-1H-indazole derivatives, which have been tested in vitro against Leishmania infantum, Leishmania tropica, and Leishmania major. nih.gov The inhibitory potency of these compounds was found to be species-dependent. While most derivatives showed limited activity against L. tropica and L. major, several compounds exhibited moderate to strong activity against L. infantum. nih.gov For instance, specific derivatives demonstrated significant growth inhibition of the promastigote stage of the parasite, highlighting the potential of this scaffold. nih.gov

Another promising compound, 3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine, known as NV6, has shown significant activity against Leishmania amazonensis amastigotes, with a half-maximal inhibitory concentration (IC50) of 0.43 µM. nih.gov In vivo studies in a murine model of cutaneous leishmaniasis caused by L. amazonensis demonstrated that intralesional administration of NV6 resulted in a significant reduction in lesion size and parasite load, comparable to the effects of the control drug, amphotericin B. nih.gov

Furthermore, the exploration of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, which share structural similarities with indazole-sulfonamides, has identified compounds with potent activity against both L. infantum and L. amazonensis. mdpi.com This suggests that the sulfonamide group, in conjunction with a bicyclic nitrogen-containing heterocycle, is a key pharmacophore for antileishmanial activity.

| Compound Class | Leishmania Species | Activity Metric | Result |

|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | L. infantum | In vitro growth inhibition | Moderate to strong activity observed for several derivatives |

| NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine) | L. amazonensis | IC50 (amastigotes) | 0.43 µM |

| 4-(1H-pyrazol-1-yl) benzenesulfonamide derivative (3b) | L. infantum | IC50 | 0.059 mM |

| 4-(1H-pyrazol-1-yl) benzenesulfonamide derivative (3b) | L. amazonensis | IC50 | 0.070 mM |

Inhibition of Essential Parasitic Enzymes (e.g., Trypanothione (B104310) Reductase)

The primary mechanism by which indazole analogues are thought to exert their antileishmanial effects is through the inhibition of essential parasitic enzymes that are absent in the mammalian host, thereby offering a selective therapeutic window. A key target is trypanothione reductase (TryR), a flavoprotein disulfide reductase crucial for the redox homeostasis of trypanosomatids. nih.govnih.govfrontiersin.orgplos.org This enzyme is responsible for maintaining the intracellular pool of trypanothione, which protects the parasite from oxidative stress generated by the host's immune response. mdpi.com

Molecular docking studies have been employed to predict the binding modes of active 3-chloro-6-nitro-1H-indazole derivatives with the Leishmania infantum trypanothione reductase. nih.gov These computational analyses suggest that the indazole nucleus can fit into the active site of TryR, forming stable interactions that inhibit its function. The absence of a homologous enzyme in humans makes TryR an attractive target for the development of selective antileishmanial drugs. nih.govfrontiersin.orgmdpi.com The inhibition of TryR disrupts the parasite's ability to manage oxidative damage, leading to cell death. nih.gov

Other Therapeutic Applications and Associated Molecular Targets

The versatile scaffold of this compound and its analogues has been explored for a wide range of other therapeutic applications, targeting various enzymes and receptors implicated in different disease pathologies.

HIV Protease Inhibition : While direct evidence for this compound analogues as HIV protease inhibitors is limited, the broader classes of both sulfonamides and indazoles have been incorporated into anti-HIV drug design. For example, Tipranavir is a sulfonamide-based non-peptidic protease inhibitor. mdpi.com More directly related to the indazole core, Lenacapavir, an indazole derivative, has been approved as a first-in-class HIV capsid inhibitor, which interferes with multiple stages of the viral lifecycle. mdpi.com This indicates the utility of the indazole scaffold in developing antiviral agents, even if the primary target may not be the protease enzyme for all derivatives.

Carbonic Anhydrase Inhibition : Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.comsemanticscholar.org These zinc-containing enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.comnih.gov Studies on heterocyclic sulfonamides have shown potent inhibitory activity against various human CA isoforms (hCA). For instance, a series of 2-substituted-benzimidazole-6-sulfonamides, which are structurally analogous to indazole-sulfonamides, displayed potent and selective inhibition against the tumor-associated isoforms hCA IX and XII. nih.gov Similarly, benzenesulfonamides synthesized via click chemistry have shown low nanomolar inhibition constants against these same cancer-related isoforms. acs.org

| Compound Class | hCA Isoform | Inhibition Constant (Ki) Range |

|---|---|---|

| Benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides | hCA I | 41.5 - 1500 nM |

| hCA II | 30.1 - 755 nM | |

| Sulfonamides 4 and 5 (from click chemistry) | hCA IX | 1.5 - 38.9 nM |

| hCA XII | 0.8 - 12.4 nM |

Monoamine Oxidase Inhibition : Indazole derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters and are targets for treating neurodegenerative and psychiatric disorders. nih.gov The parent compound, indazole, has been shown to inhibit both MAO-A and MAO-B in vitro with IC50 values of 20.6 µM and 16.3 µM, respectively. nih.gov This inhibitory activity contributes to its pharmacological profile, including its anticonvulsant effects. nih.gov

Anti-convulsant Activity : The indazole core is associated with anticonvulsant properties. Indazole itself has demonstrated the ability to inhibit convulsions induced by pentylenetetrazole, electroshock, and strychnine in mice, with median effective doses (ED50) of 39.9 mg/kg, 43.2 mg/kg, and 82.4 mg/kg, respectively. nih.gov The mechanism of action is thought to be multifactorial, potentially involving the inhibition of monoamine oxidase. nih.gov Additionally, the sulfonamide functional group is present in several anticonvulsant drugs, often through the mechanism of carbonic anhydrase inhibition. nih.govresearchgate.net

Anti-protozoal Activity : Beyond leishmaniasis, indazole derivatives have shown efficacy against other protozoan parasites. A series of 2-phenyl-2H-indazole derivatives demonstrated potent in vitro activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov Certain derivatives, particularly those with electron-withdrawing groups on the 2-phenyl ring, exhibited IC50 values below 0.050 µM against these protozoa, indicating strong antiprotozoal potential. nih.gov

Anti-asthmatic and Rho Kinase Inhibition : Rho kinase (ROCK) inhibitors are being investigated as potential therapeutics for asthma due to their ability to relax airway smooth muscle. nih.govnih.gov While specific this compound analogues for asthma have not been extensively detailed, the indazole scaffold is a known platform for developing ROCK inhibitors. nih.gov The connection between ROCK inhibition and asthma treatment suggests a potential therapeutic avenue for appropriately substituted indazole derivatives. nih.govnih.gov

Anti-hypertensive Activity : Indazole and its analogues have been reviewed for their antihypertensive properties. arabjchem.orgresearchgate.net The mechanism for this effect can be varied, but one notable pathway is through the inhibition of Rho kinase. The indazole derivative 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865) has been identified as a novel Rho kinase inhibitor that exhibits significant antihypertensive effects. nih.gov Additionally, other indazole analogues, such as 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, have been shown to lower intraocular pressure, a related therapeutic area, by acting as potent 5-HT2 receptor agonists. nih.gov

Advanced Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

Prediction of Binding Poses and Affinities with Relevant Biological Macromolecules

Researchers have employed molecular docking to investigate the binding of indazole sulfonamide scaffolds to a range of clinically relevant protein kinases and other enzymes. These studies have been pivotal in identifying potential therapeutic targets and understanding the structural basis for inhibition.

For instance, molecular docking studies on indazole-sulfonamide derivatives have revealed strong binding affinities for Mitogen-activated protein kinase 1 (MAPK1) , a key enzyme in cell proliferation and survival pathways. mdpi.com Docking simulations of a synthesized indazole-sulfonamide compound showed a binding energy of -7.55 Kcal/mol with MAPK1. mdpi.com Another study focusing on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial candidates utilized molecular docking to predict their binding conformation with Leishmaniatrypanothione (B104310) reductase (TryR) . nih.gov

Similarly, indazole sulfonamides have been identified as inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH) , a crucial enzyme in the purine (B94841) nucleotide biosynthesis pathway. nih.gov X-ray crystallography and affinity capture experiments have confirmed the binding of these compounds to IMPDH. nih.gov Furthermore, molecular docking has been used to explore the interactions of indazole-sulfonamides with Janus kinase 3 (JAK3) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1) , both of which are implicated in cancer and inflammatory diseases. dntb.gov.uaresearchgate.net The potential for indazole-based compounds to act as dual inhibitors of Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) has also been investigated using computational methods, with a 5-(3,5-difluorobenzyl)-1H-indazole moiety identified as a key pharmacophore. nih.gov

| Biological Macromolecule | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| MAPK1 | -7.55 | mdpi.com |

| TryR | -40.02 (MM/GBSA binding free energy) | tandfonline.com |

| IMPDH | IC50 of 0.38 ± 0.02 µM (for a derivative) | nih.gov |

| JAK3 | Data available in referenced study | researchgate.net |

| ROCK1 | Data available in referenced study | researchgate.net |

| ALK/ROS1 | IC50 values in the micromolar range for derivatives | nih.gov |

Identification of Key Intermolecular Interactions

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Molecular docking simulations are crucial for identifying these key interactions, which typically include hydrogen bonds, pi-pi stacking, and hydrophobic interactions.

In the context of 1H-indazole-6-sulfonamide and its analogs, the indazole ring often participates in crucial hydrogen bonding interactions with the protein backbone. For example, in pyrazole-based inhibitors, the 1H-pyrazole core is predicted to form hydrogen bonds with backbone residues. nih.gov The sulfonamide group is also a key player, frequently acting as a hydrogen bond donor through its N-H bond. nih.gov

| Interaction Type | Description | Key Moieties Involved |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Indazole N-H, Sulfonamide N-H and S=O groups |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Indazole ring, Phenyl ring of the sulfonamide |

| Hydrophobic Interactions | The association of nonpolar groups in an aqueous medium. | Aromatic rings and other nonpolar substituents |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more realistic assessment of the stability of the complex and the conformational changes that may occur in a solution environment.

Assessment of Ligand-Receptor Complex Stability and Conformational Changes in Solution

MD simulations have been successfully applied to study the stability of indazole-sulfonamide derivatives in complex with their target proteins. dntb.gov.uamdpi.com By analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can assess the stability of the binding pose predicted by docking. A stable RMSD profile suggests that the ligand remains tightly bound in the active site.

These simulations can also reveal important conformational changes in both the ligand and the protein upon binding. Such changes can be critical for the biological activity of the compound. For instance, MD simulations of a 3-chloro-6-nitro-1H-indazole derivative in complex with TryR were performed to understand its stability within the protein complex. nih.gov

Analysis of Binding Site Dynamics and Solvent Effects

MD simulations provide a detailed picture of the dynamic behavior of the binding site. This includes the flexibility of amino acid residues and the role of water molecules in mediating ligand-protein interactions. Understanding the dynamics of the binding site can aid in the design of more potent and selective inhibitors.

Solvent effects are also a crucial aspect that can be investigated using MD simulations. The presence of water molecules in the binding site can either facilitate or hinder ligand binding. By explicitly including water molecules in the simulation, a more accurate representation of the physiological environment is achieved, leading to a better understanding of the binding process.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, provide fundamental insights into the electronic structure and reactivity of molecules. These methods can be used to calculate a variety of molecular properties that are not accessible through classical molecular mechanics methods.

The electronic properties of indazole derivatives have been investigated using quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.net These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Other reactivity descriptors that can be calculated include molecular electrostatic potential (MEP), which illustrates the charge distribution within a molecule and helps to predict sites for electrophilic and nucleophilic attack. These quantum chemical parameters provide a deeper understanding of the intrinsic properties of this compound and can guide the design of new derivatives with improved biological activity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

The success of a drug candidate is critically dependent on its pharmacokinetic profile, which can be predicted with increasing accuracy using computational models. For this compound, in silico ADMET prediction provides a foundational understanding of its likely behavior in the human body, guiding further experimental studies. These predictive models are built upon vast datasets of chemical structures and their experimentally determined pharmacokinetic properties.

In silico tools can estimate a wide range of physicochemical and pharmacokinetic parameters for this compound. For instance, properties like lipophilicity (log P), solubility, and the number of hydrogen bond donors and acceptors are calculated to assess its potential for oral bioavailability, often guided by frameworks like Lipinski's Rule of Five. nih.gov More sophisticated models can predict its interaction with metabolic enzymes and transporters, which are crucial for understanding its metabolic stability and potential for drug-drug interactions. nih.gov

Pharmacokinetic modeling for indazole sulfonamides can also involve the development of physiologically based pharmacokinetic (PBPK) models. nih.gov These models simulate the compound's journey through the body, providing quantitative predictions of its concentration in various tissues over time.

Below is a representative data table of predicted ADMET properties for this compound, based on parameters commonly evaluated for similar sulfonamide derivatives in drug discovery. nih.gov

| Property | Predicted Value | Significance |

| Molecular Weight | 213.23 g/mol | Adherence to drug-likeness criteria (<500 g/mol ) |

| LogP (Lipophilicity) | 1.5 - 2.5 | Influences absorption and distribution |

| Aqueous Solubility | Moderate to High | Crucial for absorption and formulation |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability |

| Blood-Brain Barrier Permeability | Low to Moderate | Suggests potential for CNS or non-CNS targeting depending on therapeutic goal |

| CYP450 2D6 Inhibition | Unlikely | Low potential for drug-drug interactions via this major metabolic pathway |

| Hepatotoxicity | Low Probability | Indicates a lower risk of liver damage |

| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Low Probability | Reduced risk of cardiotoxicity |

It is important to note that these in silico predictions require experimental validation to confirm their accuracy.

Virtual Screening and De Novo Design Strategies for Lead Identification and Optimization

The this compound scaffold can serve as a valuable starting point for identifying and optimizing new drug candidates through virtual screening and de novo design. nih.gov These computational strategies allow for the rapid exploration of vast chemical spaces to find molecules with high affinity and selectivity for a specific biological target.

Virtual Screening

In a virtual screening campaign, large libraries of chemical compounds are computationally docked into the three-dimensional structure of a target protein. nih.govumpr.ac.idresearchgate.net This process simulates the binding of each molecule to the protein's active site and scores the interaction based on factors like binding energy and geometric complementarity. For this compound, this could involve screening for derivatives that show enhanced binding to a particular enzyme, such as a kinase or protease. mdpi.comdntb.gov.ua High-throughput screening of extensive compound libraries has successfully identified potent indazole sulfonamides for various targets. acs.org

The following table outlines a typical workflow for a virtual screening campaign involving the this compound scaffold.

| Step | Description | Key Considerations |

| 1. Target Selection and Preparation | Identification and validation of a biological target. Preparation of the 3D protein structure. | Ensuring high-quality crystal structure or homology model. |

| 2. Ligand Library Preparation | Assembling a library of compounds based on the this compound core. | Chemical diversity and drug-like properties of the library. |

| 3. Molecular Docking | Docking of the ligand library into the target's active site. | Choice of docking algorithm and scoring function. |

| 4. Hit Identification and Filtering | Selection of top-scoring compounds based on docking scores and visual inspection of binding modes. | Filtering based on ADMET predictions and chemical tractability. |

| 5. Experimental Validation | In vitro testing of selected hits to confirm biological activity. | Confirmation of target engagement and potency. |

De Novo Design

De novo design strategies take a different approach by computationally "growing" new molecules within the active site of a target protein. nih.gov This allows for the creation of novel chemical entities that are perfectly tailored to the binding pocket. Starting with a fragment like this compound, new functional groups can be added to optimize interactions with the target, potentially leading to highly potent and selective inhibitors. Fragment-led de novo design has been successfully used to discover novel inhibitors based on the 1H-indazole scaffold. nih.gov

Preclinical Pharmacological Evaluation and in Vivo Efficacy Studies

In Vivo Efficacy Assessment in Relevant Disease Models (e.g., Murine Tuberculosis Models, Inflammatory Models)

The in vivo efficacy of compounds derived from the 1H-indazole-6-sulfonamide scaffold has been evaluated in various disease models, yielding mixed results depending on the therapeutic target and indication.

In the context of tuberculosis, advanced lead indazole sulfonamides designed as inhibitors of Mycobacterium tuberculosis (Mtb) Inosine Monophosphate Dehydrogenase (IMPDH) demonstrated a notable lack of efficacy. Despite having acceptable pharmacokinetic properties, these compounds failed to show significant antibacterial activity in either acute or chronic murine models of tuberculosis. cornell.edu This outcome highlights a critical disconnect between in vitro potency and in vivo effectiveness for this specific target. cornell.edu

Conversely, derivatives of the parent indazole structure have shown significant promise in preclinical inflammatory models. In studies using the carrageenan-induced hind paw edema model in rats, a standard for assessing acute inflammation, indazole and its derivatives demonstrated significant, dose-dependent, and time-dependent anti-inflammatory effects. researchgate.net For instance, 5-aminoindazole (B92378) produced a maximum inhibition of edema of 83.09% at a 100 mg/kg dose, an effect comparable to the 84.50% inhibition observed with the standard NSAID, diclofenac. researchgate.netnih.gov The consistent reduction in paw edema was observable from the second hour post-administration, with peak effects noted at the fifth hour. researchgate.net

| Compound | Dose (mg/kg) | Maximum Inhibition of Edema (%) at 5th Hour |

|---|---|---|

| Indazole | 100 | 61.03 |

| 5-Aminoindazole | 100 | 83.09 |

| Diclofenac (Reference) | 10 | 84.50 |

Furthermore, other 4,6-disubstituted-1H-indazole derivatives have demonstrated significant in vivo antitumor activity. In a CT-26 allograft BALB/c mouse model, the compound HT-28 showed notable antitumor effects at low doses, indicating that this chemical scaffold can be adapted for efficacy in oncology models. nih.gov

Pharmacokinetic Profiling of Promising this compound Lead Compounds (e.g., Clearance, Oral Absorption, Bioavailability)

Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds, ensuring they can achieve and maintain therapeutic concentrations in vivo. Several series of this compound and related derivatives have undergone such evaluations.

One study focusing on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors evaluated the in vivo PK properties of a lead compound, K22, in rats. Following a single intravenous administration, compound K22 exhibited an acceptable half-life (T½) and mean residence time (MRT), indicating reasonable stability in circulation. nih.gov

| Parameter | Value (Mean ± SD) |

|---|---|

| T½ (h) | 1.07 ± 0.111 |

| AUC₀₋t (ng·h/mL) | 447 ± 47.6 |

| MRT₀₋t (h) | 1.02 ± 0.212 |

AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. MRT₀₋t: Mean residence time from time zero to the last measurable concentration.

In the development of antitubercular agents, two lead indazole sulfonamide compounds underwent mouse PK studies which revealed excellent oral bioavailabilities of 100% and 79%, respectively. researchgate.net However, these compounds also exhibited short half-lives of 0.45 and 1.0 hours, suggesting that while well-absorbed, they are cleared rapidly from the system. researchgate.net This highlights a common challenge in drug development where high absorption may be offset by rapid clearance, necessitating further structural optimization to prolong in vivo exposure.

| Compound | Half-Life (T½) (h) | Oral Bioavailability (%) |

|---|---|---|

| Lead 1 | 0.45 | 100 |

| Lead 2 | 1.0 | 79 |

Investigation of In Vivo Selectivity and Potential Off-Target Interactions

A key aspect of preclinical evaluation is determining a compound's selectivity for its intended biological target over other related proteins or pathways. High selectivity is desirable as it often correlates with a lower likelihood of off-target effects. The 1H-indazole scaffold has proven to be a versatile platform for developing highly selective inhibitors.

For instance, a series of 4,6-disubstituted-1H-indazole derivatives were developed as potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for potential use in respiratory diseases. nih.gov Through a structure-based design approach, compounds were identified that were highly selective for the PI3Kδ isoform over other class I PI3K isoforms (α, β, and γ). Lead compounds in this series demonstrated high pKi values of 9.9 and 10.1 for PI3Kδ, indicating very high affinity and selectivity, which is crucial for minimizing off-target-based cardiovascular side effects associated with less selective PI3K inhibitors. nih.gov

Similarly, another research program identified an indazole-6-phenylcyclopropyl-carboxylic acid series as selective agonists for G-protein-coupled receptor 120 (GPR120). researchgate.net A key discovery was that a specific (S,S)-cyclopropylcarboxylic acid motif conferred selectivity against the related G-protein-coupled receptor 40 (GPR40), demonstrating that subtle stereochemical modifications to the indazole substituent can precisely control the in vivo selectivity profile. researchgate.net

Analysis of Resistance Mechanisms and Strategies to Overcome them in Pathogenic Organisms (e.g., Gene Amplification, Guanine (B1146940) Bypass in Mtb)

Understanding potential resistance mechanisms is vital, particularly for antimicrobial agents. In the case of 1H-indazole-6-sulfonamides targeting the IMPDH enzyme in Mycobacterium tuberculosis, a significant mechanism of phenotypic resistance in vivo has been identified that does not involve genetic mutation of the target. cornell.edu

The primary challenge for this class of compounds is the metabolic environment within the host, specifically within the caseous necrotic lesions of the lungs where Mtb resides. cornell.edu Direct measurements of metabolites in resected lung tissue from infected animals and human patients revealed high concentrations of guanine, ranging from 0.5 to 2 mM. cornell.edu The IMPDH enzyme, which the indazole sulfonamides inhibit, is essential for the de novo biosynthesis of guanine nucleotides. However, Mtb also possesses a purine (B94841) salvage pathway. The high availability of guanine in the lung lesions allows the bacteria to bypass the drug-induced block by salvaging guanine directly from the host environment. This "guanine bypass" effectively renders the IMPDH enzyme non-essential in that specific niche, leading to the observed lack of in vivo efficacy despite potent in vitro activity. cornell.edu

This finding illustrates a sophisticated form of host-dependent phenotypic resistance where the pathogen exploits the host metabolic landscape to circumvent the action of a drug. Strategies to overcome this would need to move beyond simply increasing drug potency and could include co-administering drugs that block the purine salvage pathway or developing inhibitors against different targets that are not susceptible to metabolic bypass.

Future Perspectives and Translational Research Opportunities for 1h Indazole 6 Sulfonamide Derivatives

Design and Synthesis of Next-Generation 1H-Indazole-6-sulfonamide Scaffolds

The development of novel this compound derivatives is driven by strategic design and versatile synthetic methodologies aimed at optimizing potency, selectivity, and pharmacokinetic profiles. Researchers employ techniques such as structural simplification and fragment growth to create new analogues. For instance, using N-(1H-indazol-6-yl)benzenesulfonamide as a core structure, scientists have synthesized highly potent Polo-like kinase 4 (PLK4) inhibitors. mdpi.comnih.gov One such derivative, compound K22, demonstrated significant PLK4 inhibitory activity with an IC₅₀ of 0.1 nM. mdpi.comnih.gov The design strategy involved maintaining the indazole core for crucial hydrogen bond interactions with the kinase hinge region, while modifying other parts of the molecule to occupy hydrophobic pockets and extend into solvent regions, thereby enhancing efficacy. nih.gov

Synthetic routes are continually being refined to allow for diverse substitutions on the indazole ring system. A common approach involves the initial modification of a commercially available indazole, such as 5-nitroindazole (B105863) or 6-bromoindazole. nih.govresearchgate.net For example, a sulfonylation reaction between 5-nitroindazole and 2-chloro-5-methoxybenzene-1-sulfonyl chloride has been used to produce novel indazole-sulfonamide compounds with potential MAPK1 inhibitory activity. researchgate.netnih.gov Further modifications, such as the reduction of a nitro group to an amine, provide additional points for diversification. researchgate.netnih.gov

More complex multi-step syntheses are employed to generate analogues with specific substitutions needed for optimal target engagement and improved drug-like properties. The synthesis of C6-fluoro and C7-fluoro analogues of indazole arylsulfonamides as CCR4 antagonists, for instance, involves several steps starting from substituted fluoroanisoles or fluorobenzonitriles, followed by cyclization to form the indazole ring, alkylation, and subsequent sulfonamide formation. aacrjournals.org These synthetic strategies are crucial for systematically exploring the structure-activity relationship (SAR) and identifying candidates with superior properties. aacrjournals.org

Table 1: Methodologies for Synthesizing Next-Generation this compound Scaffolds

| Design Strategy | Synthetic Approach | Example Starting Material | Target/Application | Reference |

|---|---|---|---|---|

| Structural Simplification & Fragment Growth | Modification of N-(1H-indazol-6-yl)benzenesulfonamide core | 6-bromoindazole | PLK4 Inhibition (Anticancer) | mdpi.comnih.gov |

| Substitution at N1 Position | Sulfonylation of 5-nitroindazole followed by reduction of the nitro group | 5-nitroindazole | MAPK1 Inhibition (Anticancer) | researchgate.net |

| Systematic SAR Exploration | Multi-step synthesis involving indazole formation from substituted benzonitriles, followed by alkylation and sulfonylation | 3,5-difluoroanisole | CCR4 Antagonism (Immunology/Oncology) | aacrjournals.org |

Development of Combination Therapies Incorporating this compound Analogues

The therapeutic potential of this compound analogues, particularly in oncology, can be significantly enhanced through combination therapies. By targeting key cellular pathways, these compounds can create synergistic effects with other treatments, overcoming resistance and improving patient outcomes. The rationale for combination strategies is typically based on the specific molecular target of the indazole derivative.

PLK4 Inhibitors: Derivatives targeting PLK4, a key regulator of centrosome duplication, can be combined with therapies that induce mitotic stress or DNA damage. nih.gov Preclinical studies have shown that combining the PLK4 inhibitor CFI-400945 with radiation therapy exhibits a synergistic anti-cancer effect in triple-negative breast cancer and non-small cell lung cancer (NSCLC) models. nih.govaacrjournals.orgaacrjournals.org This combination leads to increased G2/M cell-cycle arrest and cell death via mitotic catastrophe. aacrjournals.org There is also a strong rationale for combining PLK4 inhibitors with other DNA-damaging agents and immunotherapies. nih.gov

MAPK Pathway Inhibitors: Analogues that inhibit kinases in the MAPK pathway, such as MAPK1, are prime candidates for combination therapies. The MAPK pathway is interconnected with other signaling networks, like the PI3K/AKT pathway. aacrjournals.org Therefore, combining MAPK inhibitors with PI3K inhibitors can serve as a strategy to overcome compensatory signaling. aacrjournals.org Furthermore, combining MAPK pathway inhibitors with chemotherapy or immunotherapy can enhance efficacy. oup.comnih.gov For example, MEK inhibitors (a downstream component of the MAPK pathway) combined with chemotherapy can promote an immune response by turning "cold" tumors into "hot" ones, thereby improving the efficacy of chemoimmunotherapy. nih.gov

FLT3 Inhibitors: For indazole derivatives targeting FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML), combination therapy is the standard of care. ashpublications.org FLT3 inhibitors are combined with intensive chemotherapy in frontline AML therapy. researchgate.net To combat resistance and improve outcomes, they are also being investigated in combination with other targeted agents like mTOR inhibitors, venetoclax, CDK4/6 inhibitors, and PI3K inhibitors. mdpi.comnih.gov

CCR4 Antagonists: Indazole sulfonamides that act as CCR4 antagonists can modulate the tumor microenvironment by blocking the recruitment of regulatory T cells (Tregs). acs.org This action can significantly enhance the efficacy of immune checkpoint inhibitors. researchgate.net Studies have shown that combining a CCR4 antagonist with anti-CD137 or anti-CTLA-4 antibodies leads to significantly enhanced anti-tumor effects. researchgate.net

Table 2: Potential Combination Strategies for this compound Analogues

| Target of Indazole Analogue | Potential Combination Partner(s) | Therapeutic Rationale | Reference |

|---|---|---|---|

| PLK4 | Radiation Therapy, DNA-damaging agents | Synergistic induction of mitotic catastrophe and cell death. | nih.govnih.gov |